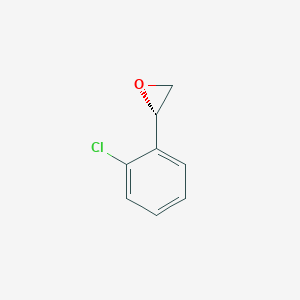

(2r)-2-(2-Chlorophenyl)oxirane

描述

The compound "(2r)-2-(2-Chlorophenyl)oxirane" is part of a class of organic molecules known as oxiranes or epoxides. These compounds are characterized by an oxygen atom connected to two adjacent carbon atoms, forming a three-membered cyclic ether. The presence of the chlorine substituent on the phenyl group at the 2-position introduces specific chemical reactivity and physical properties due to the electron-withdrawing nature of the chlorine atom.

Synthesis Analysis

The synthesis of chlorophenyl oxiranes, including compounds similar to "(2r)-2-(2-Chlorophenyl)oxirane," involves key strategies such as nucleophilic substitution reactions and ring-closure methodologies. A common precursor for such syntheses is an alkenol, which undergoes epoxidation to form the oxirane ring. The specificity of the (2R) configuration suggests the use of enantioselective synthesis methods, possibly involving chiral catalysts or reagents to achieve the desired stereochemistry (Shih et al., 1982).

Molecular Structure Analysis

The molecular structure of "(2r)-2-(2-Chlorophenyl)oxirane" and related compounds has been elucidated through techniques such as X-ray crystallography, NMR, and HRMS spectroscopy. These studies reveal the spatial arrangement of the oxirane ring and the substituents, including the orientation of the chlorine atom relative to the oxirane ring. The structure of such compounds typically exhibits intermolecular hydrogen bonds and is stabilized by weak intermolecular interactions (Wu et al., 2015).

科学研究应用

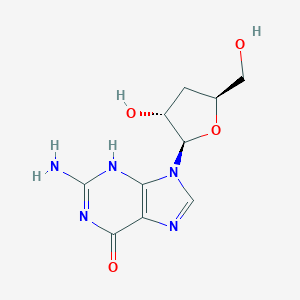

Chemical Reactions and Metabolite Formation

One major area of application involves the study of chemical reactions and the identification of metabolites derived from oxirane compounds. For example, oxiranes like (1-chloroethenyl)oxirane have been studied for their reactions with nucleosides and DNA, leading to the formation of various adducts. These studies help understand the mutagenic potential of such compounds and their metabolites in biological systems (Munter et al., 2002). Additionally, research on the in vitro metabolism of chloroprene highlights the formation of monoepoxides and explores species differences and epoxide stereochemistry (Cottrell et al., 2001).

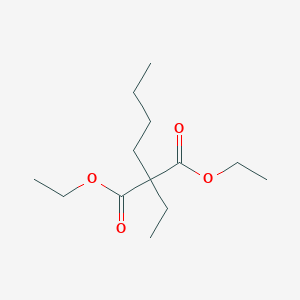

Synthesis and Material Science

Another significant application is in the synthesis of new compounds and materials. For instance, the oxidation of specific oxirane compounds has been used to synthesize dicarboxamide compounds, which are then characterized by X-ray diffraction and spectroscopic data (Dotsenko et al., 2007). Furthermore, oxirane compounds are utilized in the synthesis of polymers, where their ring-opening polymerization leads to polyethers with specific structural properties (Merlani et al., 2015).

Antimicrobial Applications

Research has also explored the antimicrobial applications of compounds synthesized from oxiranes. For example, new biocidal compounds have been synthesized for use in the plastic industry, showing potential as antimicrobial agents against various bacterial strains (Zaiton et al., 2018). This demonstrates the utility of oxirane derivatives in creating materials with built-in resistance to microbial growth.

Environmental and Agricultural Applications

Oxirane compounds are also found in environmental and agricultural research, such as in the development of new herbicides like Indanofan, which showcases the importance of oxirane moieties in creating effective agrochemicals (Jikihara & Hosokawa, 2001). Additionally, studies on the oxidative degradation of chlorophenols using doped titanium dioxide under visible light highlight the potential of oxirane derivatives in environmental remediation (Lin et al., 2018).

安全和危害

“(2r)-2-(2-Chlorophenyl)oxirane” is classified as a dangerous substance. It has hazard statements H225, H315, H317, H319, H335, and precautionary statements P210, P233, P240, P241, P242, P243, P261, P264, P271, P272, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P333+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

属性

IUPAC Name |

(2R)-2-(2-chlorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPJBMWUVSTBPC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476259 | |

| Record name | Oxirane, (2-chlorophenyl)-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxirane, (2-chlorophenyl)-, (2R)- | |

CAS RN |

62566-66-9 | |

| Record name | Oxirane, (2-chlorophenyl)-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-(2-chlorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

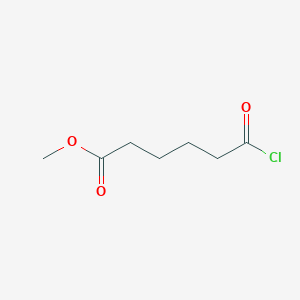

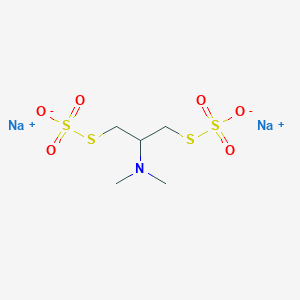

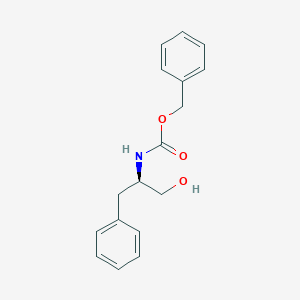

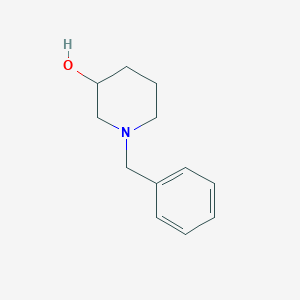

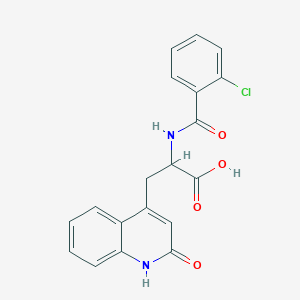

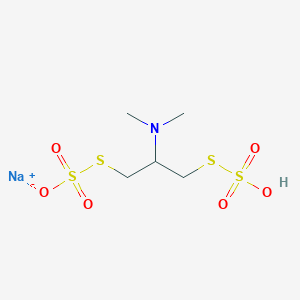

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine](/img/structure/B57639.png)